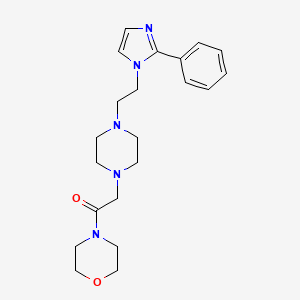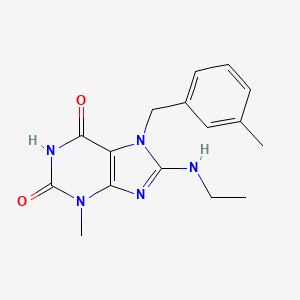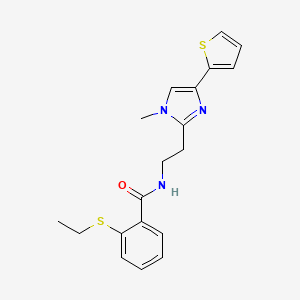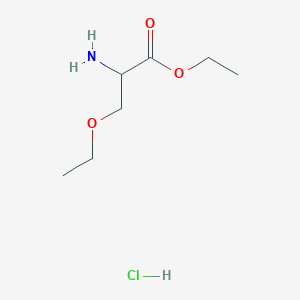
Dimethyl 2-methyl-2-(2-nitrophenyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-methyl-2-(2-nitrophenyl)malonate is a derivative of malonic acid . It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis . It can be synthesized from dimethoxymethane and carbon monoxide .
Synthesis Analysis
The synthesis of Dimethyl 2-methyl-2-(2-nitrophenyl)malonate involves a solution of dimethyl malonate in anhydrous tetrahydrofuran (THF), which is cooled to 0°C and treated with sodium hydride (NaH). The resulting suspension is then stirred at 0°C for 15 minutes and subsequently treated with a solution of the compound in anhydrous THF .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Analysis
- Research by Jiménez-Cruz et al. (2003) focused on synthesizing dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate monohydrate, studying its molecular structure using NMR, X-ray diffraction, and ab initio calculations. This compound presents unique structural features, including a pyrazole ring and an ethylene dimethyl malonate frame, significant for understanding the chemical properties and potential applications of related compounds (Jiménez-Cruz et al., 2003).
Intermediate Compounds in Synthesis Processes
- Baudoux et al. (1998) investigated compounds related to dimethyl 2-methyl-2-(2-nitrophenyl)malonate as intermediates in the synthesis of chrysanthemic acid. These intermediates play a crucial role in the synthetic pathways leading to commercially and scientifically significant compounds (Baudoux et al., 1998).
Proton Transfer Reactions
- Schroeder et al. (1996) explored the deprotonations of dimethyl (4-nitrophenyl)malonate by various N-bases in acetonitrile, providing insights into the mechanisms of proton transfer reactions. This research contributes to a deeper understanding of the chemical reactivity and potential applications of this compound in various chemical processes (Schroeder et al., 1996).
Stereochemistry in Organic Synthesis
- Hrast et al. (1999) conducted studies on the stereochemistry involved in the synthesis of related compounds, highlighting the importance of stereochemical control in creating molecules with specific orientations, crucial for pharmaceutical applications and material science (Hrast et al., 1999).
Novel Chemical Transformations
- Research by Nair et al. (1997) and Selvakumar et al. (2001) demonstrated novel chemical transformations involving dimethyl malonate compounds. These transformations are essential for the development of new synthetic methods and the creation of novel compounds with potential applications in various fields (Nair et al., 1997), (Selvakumar et al., 2001).
Application in Coordination Chemistry
- Korkut et al. (2011) explored the use of dimethyl malonate derivatives in the synthesis of non-peripherally substituted tetra(dihexylmalonate) phthalocyanines, an important area in coordination chemistry with applications in materials science and catalysis (Korkut et al., 2011).
Safety and Hazards
Dimethyl 2-methyl-2-(2-nitrophenyl)malonate is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or vapors of the compound, and to use personal protective equipment. In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Mecanismo De Acción
Target of Action
It is known that malonate derivatives, such as dimethyl malonate, are commonly used in organic synthesis . They can act as precursors for various compounds, suggesting a broad range of potential targets.
Mode of Action
As a derivative of malonic acid, it may share some of the chemical behaviors of other malonates. For instance, Dimethyl malonate is known to undergo enantioselective palladium-catalyzed allylic substitution reactions .
Biochemical Pathways
Malonate derivatives are often involved in the malonic ester synthesis , which is a method for making substituted carboxylic acids.
Propiedades
IUPAC Name |
dimethyl 2-methyl-2-(2-nitrophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-12(10(14)18-2,11(15)19-3)8-6-4-5-7-9(8)13(16)17/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAZCFQMESGGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2463245.png)

![1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2463248.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2463250.png)



![N-[cyano(3,4-dichlorophenyl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B2463256.png)



![N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)